4-(1-溴乙基)苯甲酸甲酯

概述

描述

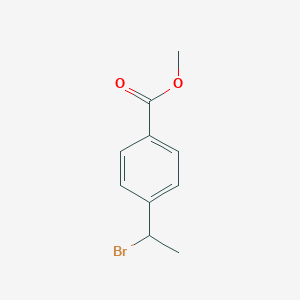

Methyl 4-(1-bromoethyl)benzoate: is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a 1-bromoethyl group, and the carboxyl group is esterified with methanol. This compound is used in various chemical reactions and has applications in scientific research and industry.

科学研究应用

Medicinal Chemistry Applications

Potential Anti-HIV Agents:

Methyl 4-(1-bromoethyl)benzoate is utilized in the synthesis of compounds that exhibit anti-HIV activity. Its structure allows for modifications that can enhance the efficacy of potential therapeutic agents against HIV. The compound serves as an intermediate in the development of various anti-HIV agents, leveraging its reactivity to introduce functional groups essential for biological activity .

Aldose Reductase Inhibitors:

Another significant application is in the preparation of aldose reductase inhibitors. These inhibitors are crucial in managing diabetic complications by preventing the conversion of glucose to sorbitol, thereby reducing osmotic and oxidative stress in tissues. Methyl 4-(1-bromoethyl)benzoate acts as a catalyst in the rearrangement of benzylthiothiazoline derivatives to yield these inhibitors .

Synthesis of Other Therapeutics:

The compound is also an intermediate in the synthesis of several pharmaceuticals, including Eprosartan (an antihypertensive agent), Imatinib (an anti-neoplastic), and Procarbazine (an anti-cancer agent). These applications highlight its versatility and importance in drug development .

Organic Synthesis Applications

Rearrangement Reactions:

In organic synthesis, methyl 4-(1-bromoethyl)benzoate serves as a key reagent for various rearrangement reactions. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing complex organic molecules. For instance, it can facilitate the formation of new carbon-carbon bonds through cross-coupling reactions with other organometallic species .

Synthesis of Derivatives:

The compound can be modified to produce derivatives with enhanced properties or activities. For example, its bromine atom can be substituted with other functional groups to create a library of compounds for biological testing or material science applications .

Catalytic Applications

Catalyst for Organic Reactions:

Methyl 4-(1-bromoethyl)benzoate has been explored as a catalyst for various organic reactions, particularly those involving electrophilic aromatic substitution and nucleophilic addition reactions. Its ability to stabilize transition states makes it an effective catalyst, leading to improved yields and selectivity in synthetic processes .

Case Study 1: Development of Anti-HIV Agents

Research has demonstrated that derivatives synthesized from methyl 4-(1-bromoethyl)benzoate exhibit significant anti-HIV activity. A study focused on modifying this compound led to the identification of several promising candidates that showed potent inhibition of HIV replication in vitro, highlighting its potential as a scaffold for drug development .

Case Study 2: Aldose Reductase Inhibitors

In another study, researchers utilized methyl 4-(1-bromoethyl)benzoate to synthesize a series of aldose reductase inhibitors through rearrangement reactions. The resulting compounds were tested for their ability to lower sorbitol levels in diabetic models, demonstrating effective management of diabetic complications .

作用机制

Target of Action

Methyl 4-(1-bromoethyl)benzoate is an ester and a lachrymator . It is an important drug intermediate

Mode of Action

The mode of action of Methyl 4-(1-bromoethyl)benzoate involves its interaction with its targets. It is known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, for example, Methyl 4-(1-bromoethyl)benzoate loses the bromo atom, leaving behind a radical .

Biochemical Pathways

It is known to be used in the synthesis of 9-o-(4-carboxybenzyl)berberine (cbb) .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Result of Action

It is known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action of Methyl 4-(1-bromoethyl)benzoate can be influenced by environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions can affect the compound’s action, efficacy, and stability.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 4-(1-bromoethyl)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 4-ethylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of methyl 4-(1-bromoethyl)benzoate may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common to achieve the desired product quality .

化学反应分析

Types of Reactions: Methyl 4-(1-bromoethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R) under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

Nucleophilic Substitution: Methyl 4-(hydroxyethyl)benzoate, methyl 4-(cyanoethyl)benzoate.

Reduction: Methyl 4-ethylbenzoate.

Oxidation: Methyl 4-(carboxyethyl)benzoate, methyl 4-(formylethyl)benzoate.

相似化合物的比较

Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a 1-bromoethyl group.

Methyl 4-bromobenzoate: Contains a bromine atom directly attached to the benzene ring without the ethyl group.

Uniqueness: Methyl 4-(1-bromoethyl)benzoate is unique due to the presence of the 1-bromoethyl group, which provides distinct reactivity compared to other brominated benzoates. This allows for selective transformations and the synthesis of specific derivatives that are not easily accessible with other compounds.

生物活性

Methyl 4-(1-bromoethyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Synthesis of Methyl 4-(1-bromoethyl)benzoate

The synthesis of methyl 4-(1-bromoethyl)benzoate typically involves the bromination of methyl 4-bromobenzoate or similar precursors. The general synthetic route can be summarized as follows:

- Starting Material : Methyl 4-bromobenzoate.

- Reagents : Bromine or brominating agents in suitable solvents (e.g., DMF).

- Conditions : The reaction is often conducted under controlled temperatures to prevent overbromination.

Biological Activity

The biological activity of methyl 4-(1-bromoethyl)benzoate has been evaluated in various studies, focusing on its local anesthetic properties and potential toxicity.

Local Anesthetic Effects

Recent studies have shown that derivatives of benzoate compounds, including methyl 4-(1-bromoethyl)benzoate, exhibit significant local anesthetic effects. The evaluation methods typically include:

- Surface Anesthesia Tests : Assessing the onset and duration of anesthetic action.

- Infiltration Anesthesia : Evaluating the effectiveness in deeper tissues.

- Acute Toxicity Tests : Determining the safety profile of the compound.

In a comparative study involving several benzoate derivatives, compounds such as tetracaine and pramocaine were used as reference standards. Methyl 4-(1-bromoethyl)benzoate demonstrated comparable efficacy in local anesthesia while exhibiting lower toxicity levels than traditional anesthetics .

Toxicity Profile

The toxicity profile of methyl 4-(1-bromoethyl)benzoate has been characterized through various assays. Key findings include:

- Acute Toxicity : Classified as toxic if swallowed, with significant skin and eye irritation potential .

- LD50 Values : Experimental results indicate an LD50 value that suggests moderate toxicity compared to other anesthetic agents.

Case Study 1: Anesthetic Efficacy

In a controlled study, methyl 4-(1-bromoethyl)benzoate was administered to animal models to evaluate its anesthetic properties. The results indicated:

- Onset Time : Rapid onset comparable to established local anesthetics.

- Duration of Action : Prolonged duration with minimal side effects observed.

| Compound | Onset Time (min) | Duration (min) | Toxicity Level |

|---|---|---|---|

| Methyl 4-(1-bromoethyl)benzoate | 5 | 120 | Moderate |

| Tetracaine | 3 | 150 | High |

| Pramocaine | 4 | 130 | Moderate |

Case Study 2: Comparative Analysis

A comparative analysis involving multiple benzoates revealed that structural modifications significantly affect biological activity. Methyl 4-(1-bromoethyl)benzoate's unique structure contributed to its favorable anesthetic properties while maintaining a lower toxicity profile compared to other derivatives .

属性

IUPAC Name |

methyl 4-(1-bromoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZOUWPYWNKWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20492140 | |

| Record name | Methyl 4-(1-bromoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16281-97-3 | |

| Record name | Methyl 4-(1-bromoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。